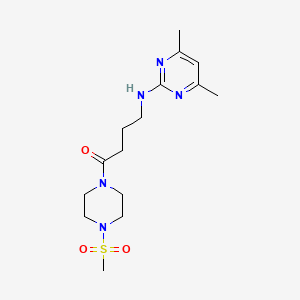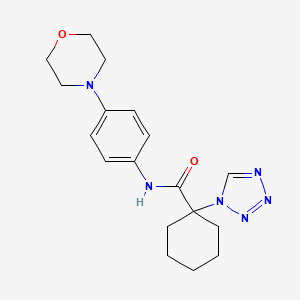
4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine ring substituted with dimethyl groups and an amino group, a piperazine ring with a methylsulfonyl group, and a butanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Substitution with Dimethyl Groups:
Amination: The amino group is introduced via nucleophilic substitution reactions.
Formation of the Piperazine Ring: The piperazine ring is synthesized through cyclization reactions involving appropriate diamines.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions using reagents like methylsulfonyl chloride.
Formation of the Butanone Moiety: The butanone moiety is introduced through acylation reactions using appropriate acylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperazine moieties.
Reduction: Reduction reactions can occur at the carbonyl group of the butanone moiety.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the pyrimidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and various nucleophiles or electrophiles.
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe for understanding biochemical pathways.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-ol: Similar structure but with an alcohol group instead of a ketone.
4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The uniqueness of 4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and potential applications. Its structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various research and industrial applications.
特性
分子式 |
C15H25N5O3S |
|---|---|
分子量 |
355.5 g/mol |
IUPAC名 |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-methylsulfonylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C15H25N5O3S/c1-12-11-13(2)18-15(17-12)16-6-4-5-14(21)19-7-9-20(10-8-19)24(3,22)23/h11H,4-10H2,1-3H3,(H,16,17,18) |
InChIキー |
JSHFSRRGBGUZGM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NCCCC(=O)N2CCN(CC2)S(=O)(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(4-Ethoxy-3-methoxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B12167198.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B12167204.png)
![(4E)-4-{[(2-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12167214.png)

![N,N-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12167226.png)
![4-(4-methoxyphenyl)-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B12167227.png)
![methyl N-{[2'-(butan-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl]carbonyl}-beta-alaninate](/img/structure/B12167233.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12167235.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12167237.png)
![(5Z)-5-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}quinolin-8(5H)-one](/img/structure/B12167243.png)
![5,7-Bis(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12167247.png)
![(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenyl)ethyl]-4-methylhex-4-enamide](/img/structure/B12167248.png)
